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Compound of Interest

Compound Name: 1-Pentyn-3-ol

Cat. No.: B1209153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Pentyn-3-ol, a key building block in organic synthesis. The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering valuable data for compound identification, purity assessment, and structural elucidation

in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Pentyn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1209153?utm_src=pdf-interest
https://www.benchchem.com/product/b1209153?utm_src=pdf-body
https://www.benchchem.com/product/b1209153?utm_src=pdf-body
https://www.benchchem.com/product/b1209153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.3 Triplet (t) ~6.5 CH(OH)

~2.4 Doublet (d) ~2.0 C≡CH

~1.7 Quintet (quin) ~7.0 CH₂

~1.0 Triplet (t) ~7.5 CH₃

(variable) Broad Singlet (br s) - OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~85.0 C≡CH

~72.0 C≡CH

~61.5 CH(OH)

~30.0 CH₂

~10.0 CH₃

Infrared (IR) Spectroscopy
Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Vibrational Mode

~3350 Strong, Broad O-H Stretching

~3300 Strong, Sharp ≡C-H Stretching

~2970, ~2880 Medium-Strong C-H (sp³) Stretching

~2120 Weak-Medium C≡C Stretching

~1050 Strong C-O Stretching
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Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

84 ~5 [M]⁺ (Molecular Ion)

83 ~40 [M-H]⁺

55 100 [M-C₂H₅]⁺ or [C₄H₇]⁺

53 ~30 [C₄H₅]⁺

43 ~20 [C₃H₇]⁺

39 ~35 [C₃H₃]⁺

29 ~45 [C₂H₅]⁺

27 ~50 [C₂H₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized for a volatile liquid alcohol like 1-Pentyn-3-ol and may be adapted

based on the specific instrumentation available.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of 1-Pentyn-3-ol for ¹H

NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1] b. Add approximately 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[2] c. Gently swirl or vortex the vial to

ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass

wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

[1] e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and

place it in the sample gauge to ensure the correct depth. b. Insert the sample into the NMR

spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the
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magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved

peaks. e. For ¹H NMR, set the appropriate spectral width, number of scans (typically 8-16), and

relaxation delay. f. For ¹³C NMR, a higher number of scans (e.g., 64 or more) and a longer

relaxation delay may be necessary due to the lower natural abundance and longer relaxation

times of the ¹³C nucleus.[3] g. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain

spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in

¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR). d. Integrate the peaks in the ¹H NMR spectrum to

determine the relative ratios of the different types of protons. e. Analyze the multiplicities

(singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat
Liquid)
1. Sample Preparation: a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If

necessary, clean them with a small amount of dry acetone and wipe with a lint-free cloth.[4] b.

Place one to two drops of neat 1-Pentyn-3-ol onto the center of one salt plate.[5] c. Carefully

place the second salt plate on top, gently pressing to form a thin, uniform liquid film between

the plates.[6][7]

2. Instrument Setup and Data Acquisition: a. Place the salt plate "sandwich" into the sample

holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample

compartment to account for atmospheric CO₂ and water vapor. c. Collect the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

3. Data Processing and Analysis: a. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the final transmittance or absorbance

spectrum. b. Identify the characteristic absorption bands and their corresponding

wavenumbers. c. Correlate the observed absorption bands with the functional groups present

in 1-Pentyn-3-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron Ionization (EI)
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1. Sample Preparation: a. Prepare a dilute solution of 1-Pentyn-3-ol (e.g., ~10 µg/mL) in a

volatile organic solvent such as dichloromethane or hexane.[9] b. Transfer the solution to a 2

mL autosampler vial and cap it.

2. Instrument Setup and Data Acquisition: a. Set the GC oven temperature program. A typical

program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp

up to a higher temperature (e.g., 250°C) to ensure elution of the compound. b. Set the injector

temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g.,

280°C). c. The mass spectrometer is typically operated in electron ionization (EI) mode with an

electron energy of 70 eV.[10] d. Set the mass range to be scanned (e.g., m/z 20-200). e. Inject

a small volume (e.g., 1 µL) of the sample solution into the GC.

3. Data Processing and Analysis: a. The software will generate a total ion chromatogram (TIC),

which shows the intensity of ions as a function of retention time. b. Identify the peak

corresponding to 1-Pentyn-3-ol in the TIC. c. Extract the mass spectrum for that peak. d.

Identify the molecular ion peak (if present) and the major fragment ion peaks. e. Analyze the

fragmentation pattern to confirm the structure of the compound.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of 1-Pentyn-3-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1209153?utm_src=pdf-body
https://spectrabase.com/spectrum/JBy3od39gjm
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://www.benchchem.com/product/b1209153?utm_src=pdf-body
https://www.benchchem.com/product/b1209153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Key IR Absorptions for 1-Pentyn-3-ol

Functional Group Wavenumber (cm⁻¹) Vibration

O-H (Alcohol) ~3350 (Broad) Stretching

≡C-H (Alkyne) ~3300 (Sharp) Stretching

C-H (Alkyl) ~2970, ~2880 Stretching

C≡C (Alkyne) ~2120 Stretching

C-O (Alcohol) ~1050 Stretching

Click to download full resolution via product page

Caption: Key IR functional groups of 1-Pentyn-3-ol.

Major Fragmentation Pathways of 1-Pentyn-3-ol (EI-MS)

[C₅H₈O]⁺˙
m/z = 84 (Molecular Ion)
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fragmentation
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Caption: Major EI-MS fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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